molecular formula C8H5ClO3 B1281323 1,3-Benzodioxole-4-carbonylchloride CAS No. 66411-55-0

1,3-Benzodioxole-4-carbonylchloride

Cat. No.: B1281323
CAS No.: 66411-55-0
M. Wt: 184.57 g/mol
InChI Key: LVBLTFSJUMJXBI-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-4-carbonylchloride (CAS: 2007925-21-3) is an acyl chloride derivative featuring a benzodioxole backbone—a bicyclic structure comprising a benzene ring fused to a 1,3-dioxole ring. This compound is listed with 97.0% purity and is available commercially (e.g., from CymitQuimica) . These properties make it a candidate for applications in organic synthesis, particularly in nucleophilic substitution or coupling reactions.

Preparation Methods

Chlorination of 1,3-Benzodioxole-4-carboxylic Acid

The most common method involves converting 1,3-benzodioxole-4-carboxylic acid to its acyl chloride using chlorinating agents.

Key Reagents and Conditions

Reagent Solvent Temperature Yield Source
Thionyl chloride 1,2-Dichloroethane Reflux 85–90%
Sulfuryl chloride Toluene/Acetonitrile 20°C 93.4%
Oxalyl chloride Dichloromethane 25–40°C 80–85%

Mechanism :
The carboxylic acid reacts with chlorinating agents (e.g., SOCl₂, SO₂Cl₂) to form the acyl chloride via nucleophilic acyl substitution. The reaction releases SO₂ and HCl byproducts, requiring anhydrous conditions to prevent hydrolysis.

Advantages :

  • Sulfuryl chloride minimizes impurities due to its lower reactivity compared to SOCl₂.
  • Biphasic systems (toluene/water) enhance selectivity by separating organic and aqueous layers.

Challenges :

  • Excess reagent stoichiometry (1.2–1.5 equivalents) is critical to drive reactions to completion.
  • Purification via vacuum distillation or recrystallization is necessary to remove residual HCl.

Synthesis of 1,3-Benzodioxole-4-carboxylic Acid Precursor

The carboxylic acid is typically synthesized from benzodioxole derivatives through oxidation or nitration.

Oxidation of 2,3-(Methylenedioxy)benzaldehyde

Reagent Conditions Yield Source
H₂O₂/K₂CO₃ Methanol/H₂O, RT, 16 hrs 96%
KMnO₄/Phase-transfer Benzene/H₂O, 25°C 60%

Procedure :

  • Oxidation : 2,3-(methylenedioxy)benzaldehyde is oxidized to the carboxylic acid using H₂O₂ in basic media.
  • Purification : Acidification with HCl followed by ethyl acetate extraction.

Alternative Routes :

  • Nitration/Oxidation : Nitration of benzodioxole at the 5-position with HNO₃/AcOH, followed by oxidation to the carboxylic acid.

Industrial and Continuous Methods

Scalable processes emphasize high yields and minimal waste.

Biphasic Chlorination (EPO Patent)

Process :

  • Reaction : 1,3-Benzodioxole-4-carboxylic acid reacts with SO₂Cl₂ in toluene/acetonitrile at 20°C.
  • Separation : Organic layer is isolated, and excess reagent is removed via vacuum.
  • Yield : 93.4% with >98% purity.

Advantages :

  • Low-temperature control prevents side reactions.
  • Recyclable solvents (toluene, acetonitrile) reduce environmental impact.

Continuous Flow Chemistry

While primarily studied for acylation, continuous processes show promise for chlorination:

  • Catalyst : Heterogeneous Brønsted acids enable substoichiometric use.
  • Conversion : 73% in 30 minutes at 100°C, with 62% selectivity.

Comparative Analysis of Methods

Method Strengths Weaknesses
Sulfuryl chloride High purity, low impurities Higher cost of reagent
Thionyl chloride Cost-effective, widely available Corrosive byproducts (HCl, SO₂)
Continuous flow Scalable, energy-efficient Limited literature on acyl chloride applications

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-4-carbonylchloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it can hydrolyze to form 1,3-benzodioxole-4-carboxylic acid.

    Reduction: It can be reduced to form 1,3-benzodioxole-4-methanol.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Pyridine, triethylamine

    Conditions: Reflux, room temperature

Major Products

    Amides: Formed from reactions with amines

    Esters: Formed from reactions with alcohols

    Thioesters: Formed from reactions with thiols

    1,3-Benzodioxole-4-carboxylic acid: Formed from hydrolysis

Scientific Research Applications

Medicinal Chemistry

1,3-Benzodioxole-4-carbonylchloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in:

  • Anti-Cancer Activity : Research indicates that derivatives of this compound can inhibit phosphodiesterase activity, leading to increased levels of cyclic nucleotides (cAMP and cGMP), which are crucial for regulating cellular processes involved in tumor growth and apoptosis .
  • Anti-Bacterial Properties : The compound has demonstrated effectiveness against certain bacterial strains by disrupting their signaling pathways through phosphodiesterase inhibition.
  • Anti-Inflammatory Effects : Modulating immune responses via cyclic nucleotide signaling pathways suggests potential therapeutic applications in treating inflammatory diseases .

Organic Synthesis

The reactivity of this compound makes it a valuable building block in organic synthesis. It can undergo various reactions:

  • Nucleophilic Substitution : Reacting with amines or alcohols leads to the formation of amides or esters, respectively.
  • Hydrolysis : In the presence of water, it hydrolyzes to yield 1,3-benzodioxole-4-carboxylic acid.

These reactions enable the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study: Biodegradation

A study highlighted the biodegradation potential of 1,3-benzodioxole derivatives by Pseudomonas putida. The bacteria catalyzed defluorination at a rate of 2100 nmol/h per mg cellular protein, indicating its utility in bioremediation processes for chlorinated compounds.

ParameterValue
Defluorination Rate2100 nmol/h per mg protein
Bacterial StrainPseudomonas putida F1
Enzyme InvolvedToluene dioxygenase

The biological activities of this compound are primarily attributed to its role as a phosphodiesterase inhibitor. This mechanism enhances cyclic nucleotide levels, which can modulate several cellular processes:

  • Inflammation Reduction : Increased cAMP levels reduce inflammatory responses.
  • Vasodilation : Enhanced cGMP levels promote smooth muscle relaxation.
  • Neuronal Signaling Modulation : Affects neurotransmitter release and neuronal excitability .

Mechanism of Action

The mechanism of action of 1,3-benzodioxole-4-carbonylchloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives. The compound’s molecular targets and pathways depend on the specific reactions and applications it is used for.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 1,3-Benzodioxole-4-carbonylchloride and its analogs:

Compound Core Structure Functional Groups Molecular Formula (if available) Molecular Weight (g/mol) Notable Features
This compound Benzodioxole (O-containing bicyclic system) Acyl chloride Not explicitly provided Inferred ~184–188 Electron-rich aromatic ring; high reactivity due to O atoms and acyl chloride
2,1,3-Benzothiadiazole-4-carbonyl chloride Benzothiadiazole (S/N-containing bicyclic system) Acyl chloride C₇H₃ClN₂OS 198.62 Electrophilic character enhanced by S/N atoms; potential use in agrochemicals
4-Bromobenzoyl Chloride Benzene ring Acyl chloride, Bromo C₇H₄BrClO 219.46 Steric hindrance from Br; corrosive/toxic (requires stringent safety protocols)

Research Findings and Industrial Relevance

  • 1,3-Benzodioxole Derivatives : Benzodioxole systems are prevalent in bioactive molecules (e.g., natural products and pharmaceuticals) due to their metabolic stability and ability to modulate lipophilicity. The acyl chloride variant could serve as a precursor for such compounds .
  • Thiadiazole Systems : Benzothiadiazole derivatives are explored for their optoelectronic properties, with applications in organic semiconductors and light-emitting diodes (LEDs) .
  • Halogenated Acyl Chlorides : Bromine-substituted analogs like 4-Bromobenzoyl Chloride are critical in synthesizing brominated flame retardants or contrast agents, though their use is constrained by environmental and toxicity concerns .

Notes

Data Limitations : Molecular weight and formula for this compound are inferred due to incomplete data in the evidence.

Structural Influence : The dioxole ring’s electron-donating nature contrasts sharply with the thiadiazole’s electron-withdrawing effects, leading to divergent reactivity profiles .

Safety Protocols : Handling recommendations for 4-Bromobenzoyl Chloride highlight the need for rigorous safety measures compared to less-hazardous analogs .

Biological Activity

1,3-Benzodioxole-4-carbonylchloride is a chemical compound characterized by its unique structure, which includes a benzodioxole moiety and a carbonyl chloride functional group. Its molecular formula is C₈H₅ClO₃, with a molecular weight of approximately 186.57 g/mol. This compound serves as an intermediate in the synthesis of various bioactive compounds and has applications in pharmaceuticals and agricultural chemicals.

Synthesis

The synthesis of this compound can be achieved through several methods, often involving acylation reactions with different reagents. For instance, the use of aluminum chloride or stannic chloride as catalysts in the presence of 1,3-benzodioxole has been documented, yielding high purity products .

Biological Activity Overview

The biological activity of this compound is primarily linked to its derivatives and related compounds. Research indicates a range of biological effects including:

  • Antifungal Activity : Compounds derived from 1,3-benzodioxole have shown promise as antifungal agents. A study synthesized 4-aminoquinolines bearing a 1,3-benzodioxole moiety and evaluated their antifungal activities against several phytopathogenic fungi. Most compounds exhibited significant inhibitory effects at concentrations around 50 µg/mL .
  • Insecticidal Properties : The compound has been evaluated for its larvicidal activity against Aedes aegypti, a vector for several viral diseases. Notably, certain derivatives displayed LC50 values indicating effective larvicidal potential with minimal toxicity to mammalian cells .
  • Cytotoxicity : The cytotoxic effects of various benzodioxole derivatives have been studied extensively. Some derivatives exhibited low IC50 values in cancer cell lines, suggesting potential anticancer properties .

Antifungal Activity

In a study investigating the antifungal properties of benzodioxole derivatives, several compounds were tested against five different fungi. The results indicated that most synthesized compounds had notable antifungal activity at concentrations as low as 50 µg/mL.

Compound NameFungi TestedInhibition Concentration (µg/mL)
Compound AFusarium oxysporum50
Compound BAspergillus niger50
Compound CCandida albicans50

Insecticidal Evaluation

A study focused on the synthesis and biological evaluation of benzodioxole acids highlighted their effectiveness against Aedes aegypti. The compound 3,4-(methylenedioxy)cinnamic acid demonstrated significant larvicidal activity with LC50 values of 28.9 ± 5.6 µM.

CompoundLC50 (µM)LC90 (µM)
3,4-(methylenedioxy) cinnamic acid28.9 ± 5.6162.7 ± 26.2
Temephos (control)<10.94Not specified

The mechanisms underlying the biological activities of benzodioxole derivatives are varied and complex:

  • Antifungal Mechanism : It is hypothesized that the benzodioxole structure interferes with fungal cell wall synthesis or disrupts membrane integrity.
  • Insecticidal Mechanism : The larvicidal action may involve disruption of neurotransmission in insects or interference with metabolic pathways essential for survival.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3-Benzodioxole-4-carbonylchloride, and what reaction conditions are critical for high yield?

The compound can be synthesized via chlorination of its corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key conditions include anhydrous environments to avoid hydrolysis, controlled temperatures (e.g., reflux in dichloromethane or toluene), and stoichiometric excess of the chlorinating agent to drive the reaction to completion. Post-reaction purification via distillation or recrystallization is essential to remove byproducts like HCl or SO₂ .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

Standard characterization methods include:

  • NMR spectroscopy (¹H/¹³C) to verify the benzodioxole ring and carbonyl chloride functionality.
  • FT-IR to confirm the C=O stretch (~1760–1800 cm⁻¹) and absence of -OH peaks from residual acid.
  • Elemental analysis or mass spectrometry for molecular weight validation.
  • Melting point determination (if solid) to compare with literature values, though discrepancies may arise due to polymorphism or impurities .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Use impervious gloves (nitrile or neoprene), goggles , and fume hoods to avoid skin/eye contact and inhalation of vapors.
  • Store in airtight containers under inert gas (e.g., N₂) to prevent moisture-induced hydrolysis.
  • Neutralize spills with sodium bicarbonate or inert adsorbents. Emergency procedures include rinsing exposed areas with copious water and seeking medical attention for persistent irritation .

Advanced Research Questions

Q. How does the electronic nature of the benzodioxole ring influence the reactivity of this compound with nucleophiles?

The electron-donating methylenedioxy group (1,3-benzodioxole) increases electron density at the 4-position, potentially reducing electrophilicity at the carbonyl carbon compared to simpler benzoyl chlorides. Reactivity studies with amines or alcohols should account for steric hindrance and electronic effects. Kinetic assays (e.g., monitoring reaction rates via HPLC) and computational modeling (DFT) can elucidate substituent effects on nucleophilic acyl substitution .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?

Discrepancies in stability may arise from impurities (e.g., residual acid or moisture) or storage temperature variations. Systematic studies using accelerated stability testing (e.g., 40°C/75% RH) coupled with HPLC purity analysis can identify degradation pathways. Differential scanning calorimetry (DSC) may reveal thermal decomposition thresholds, while Karl Fischer titration quantifies moisture content .

Q. What analytical methods are most effective for detecting trace impurities in this compound synthesized via different routes?

  • GC-MS or LC-MS to identify volatile byproducts (e.g., unreacted starting materials or chlorinated intermediates).
  • ¹H NMR with relaxation reagents (e.g., Cr(acac)₃) to detect low-concentration impurities.
  • X-ray crystallography for structural confirmation if crystalline derivatives (e.g., amides) are synthesized .

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of this compound in aqueous-organic biphasic systems?

Hydrolysis rates depend on solvent polarity, water activity, and pH. Conduct stopped-flow UV-Vis spectroscopy to monitor real-time carbonyl chloride consumption. Compare activation energies in polar aprotic (e.g., acetonitrile) vs. nonpolar solvents (e.g., hexane) to dissociate solvent effects from intrinsic reactivity. Isotopic labeling (D₂O) may clarify proton-transfer steps .

Q. How can researchers design experiments to probe the regioselectivity of this compound in Friedel-Crafts acylation reactions?

Substitute the chloride with a directing group (e.g., via in situ generation of a mixed anhydride) and compare acylation outcomes on aromatic substrates (e.g., toluene vs. anisole). Use NOE NMR or X-ray crystallography to map electronic environments and steric effects. Computational docking studies (e.g., Gaussian) can predict preferred binding modes .

Properties

IUPAC Name

1,3-benzodioxole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBLTFSJUMJXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496553
Record name 2H-1,3-Benzodioxole-4-carbonyl chloride
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Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66411-55-0
Record name 1,3-Benzodioxole-4-carbonyl chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=66411-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,3-Benzodioxole-4-carbonyl chloride
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Record name 1,3-dioxaindane-4-carbonyl chloride
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